4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a triazolopyrimidine ring, and a morpholine ring. The presence of these functional groups suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms; a triazolopyrimidine ring, which is a fused ring system containing three nitrogen atoms; and a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the triazolopyrimidine ring might undergo reactions at the carbon-nitrogen double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and any substituents. Some general predictions can be made based on the functional groups present. For example, the presence of the nitrogen and oxygen atoms suggests that this compound would be capable of forming hydrogen bonds .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is LSD1 , a lysine-specific histone demethylase . LSD1 plays a crucial role in the regulation of gene expression and is implicated in various biological processes, including cell proliferation and migration .
Mode of Action
The compound interacts with LSD1 by inhibiting its activity . It has been identified as a reversible LSD1 inhibitor, showing selectivity for LSD1 over monoamine oxidase A/B (MAO-A/B) . The interaction between the nitrogen atom in the pyridine ring of the compound and Met332 could be responsible for the improved activity of the compound .
Biochemical Pathways
The inhibition of LSD1 can lead to significant changes in gene expression. LSD1 demethylates histones, specifically histone H3 at lysine 4 (H3K4), which is associated with gene activation. Therefore, inhibiting LSD1 can lead to an increase in the methylation of H3K4, potentially altering the expression of genes regulated by this modification .
Result of Action
The inhibition of LSD1 by this compound can lead to significant cellular effects. In particular, it has been shown to significantly inhibit the activity of LSD1 in MGC-803 cells, a gastric cancer cell line . This inhibition also resulted in a reduction in the cell migration ability , suggesting potential anti-cancer properties.
properties
IUPAC Name |
4-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-2H-triazolo[4,5-d]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-28-15-5-3-2-4-14(15)25-6-8-27(9-7-25)19-20-17-16(22-24-23-17)18(21-19)26-10-12-29-13-11-26/h2-5H,6-13H2,1H3,(H,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZWXVKWMLQUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NNN=C4C(=N3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine |
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